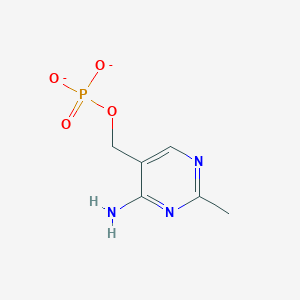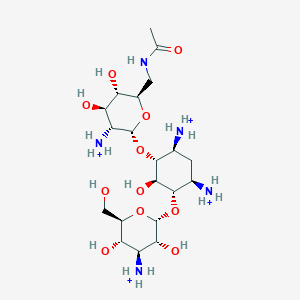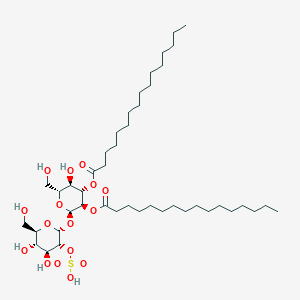
2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dipalmitoyl-2'-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is diacylated at the 2- and 3-positions with palmitic acid. It has a role as a bacterial metabolite. It derives from an alpha,alpha-trehalose. It is a conjugate acid of a 2',3'-dipalmitoyl-2-sulfo-alpha,alpha-trehalose(1-).
Scientific Research Applications
Preservation of Membranes in Anhydrobiotic Organisms
Trehalose, including its derivatives like 2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose, plays a crucial role in preserving the membranes of anhydrobiotic organisms. It interacts with lipids such as dipalmitoyl phosphatidylcholine (DPPC) through hydrogen bonding, maintaining the spacing of polar head groups and ensuring the stability of dry membranes in these organisms (Crowe, Crowe, & Chapman, 1984).
Interaction with Lipid Membranes
Solid-state NMR studies have shown that trehalose and its derivatives interact with lipid membranes, leading to a new type of liquid crystalline-like phase in lipid mixtures. This interaction contributes to the integrity of membranes in dehydrated conditions (Lee, Waugh, & Griffin, 1986).
Cryoprotection and Membrane Integrity
Molecular dynamics simulations revealed that trehalose binds to lipid membranes, preserving their integrity under stress. This binding does not significantly change the lipid area or order parameter, indicating the cryoprotective ability of trehalose in maintaining membrane structures (Villarreal, Díaz, Disalvo, & Montich, 2004).
Role in Osmotic Balance in Archaea
2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose, identified as sulfotrehalose, serves as an osmolyte in haloalkaliphilic archaea, playing a significant role in osmotic balance under high salt concentrations (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
Trehalose Metabolism in Mycobacteria
In mycobacteria, trehalose and its derivatives are involved in multiple biological roles, including serving as carbon storage compounds and forming part of glycolipids with structural and immunomodulatory functions (Kalscheuer & Koliwer-Brandl, 2014).
Stabilization of Lipid Bilayers
Trehalose stabilizes lipid bilayers, as shown through solid-state NMR and X-ray diffraction studies. This stabilization is crucial for membrane viability in anhydrobiotic organisms (Lee et al., 1989).
properties
Product Name |
2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose |
|---|---|
Molecular Formula |
C44H82O16S |
Molecular Weight |
899.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C44H82O16S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(47)57-40-38(50)34(32-46)56-44(59-43-41(60-61(52,53)54)39(51)37(49)33(31-45)55-43)42(40)58-36(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-46,49-51H,3-32H2,1-2H3,(H,52,53,54)/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1 |
InChI Key |
HSBOXJLYROSOFT-MWHATQTKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




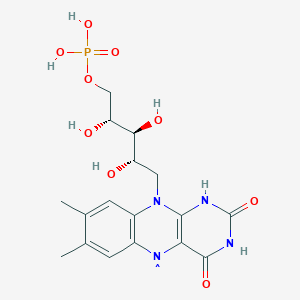



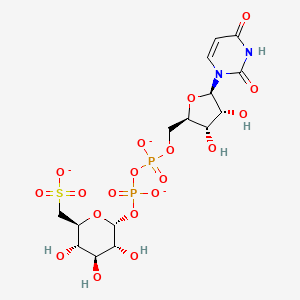
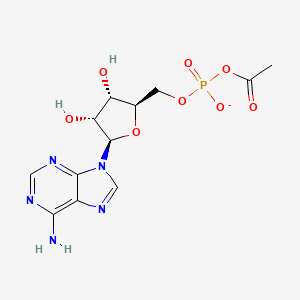


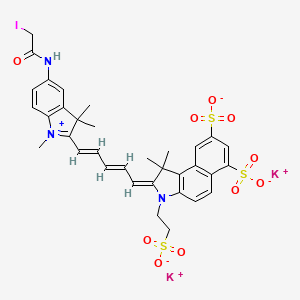
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
